
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with a carbonyl chloride group, an amino group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- typically involves multiple steps. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group or further reduce the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives with different functional groups, which can be tailored for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the nature of the derivatives and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is unique due to the presence of the carbonyl chloride, amino, and nitro groups. These functional groups confer distinct reactivity and properties, making it suitable for specific applications that other anthracene derivatives may not be able to fulfill.
Eigenschaften
CAS-Nummer |
63589-36-6 |
|---|---|
Molekularformel |
C15H7ClN2O5 |
Molekulargewicht |
330.68 g/mol |
IUPAC-Name |
4-amino-1-nitro-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H7ClN2O5/c16-15(21)8-5-9(17)10-11(12(8)18(22)23)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17H2 |
InChI-Schlüssel |
WQZALXCFYNANEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)[N+](=O)[O-])C(=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
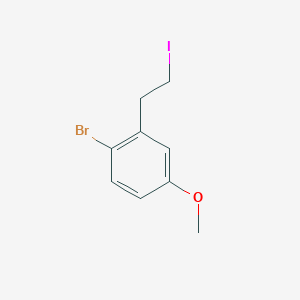
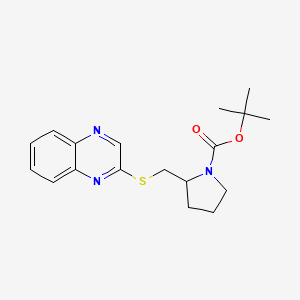
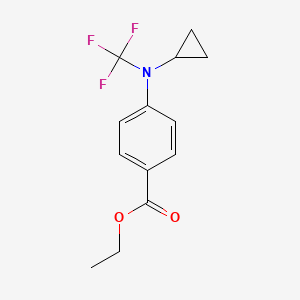
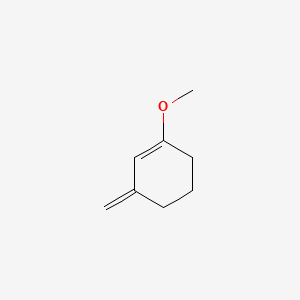
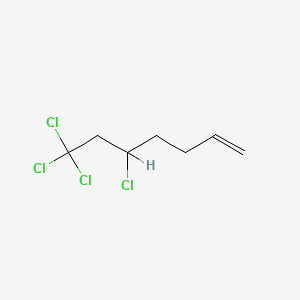
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
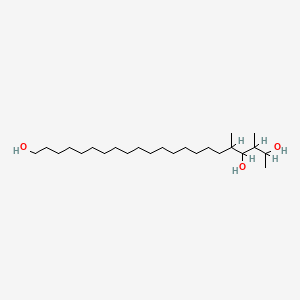
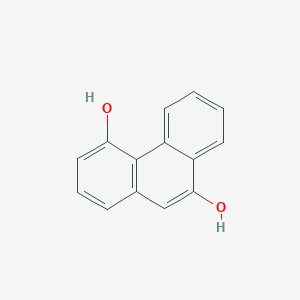
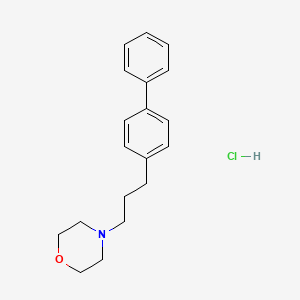
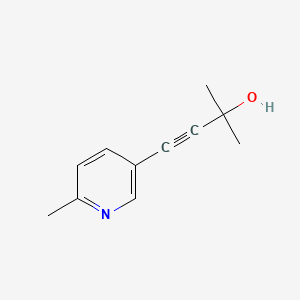
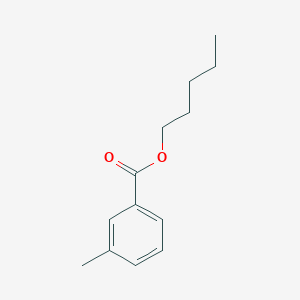
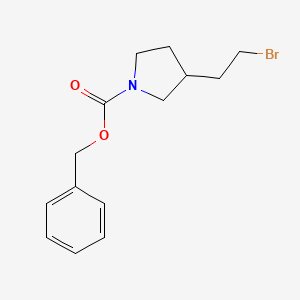
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
